Comparative Inhibition of EGFR and HER2 Kinases: Scaffold-Derived Potency in the Nanomolar Range
The 6-substituted quinazoline scaffold, which is the direct synthetic precursor to 4-chloro-6-(trifluoromethoxy)quinazoline, provides strong dual inhibition of EGFR and HER2 kinases. In a direct biochemical assay, the optimal 6-substituted analog from this series (Compound 5c) exhibited potent dual inhibition with an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 [1]. This establishes a high-potency baseline for the class that is directly relevant to this specific scaffold.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.6 nM (EGFR), 4.3 nM (HER2) for optimal 6-substituted quinazoline analog (Compound 5c) |
| Comparator Or Baseline | Class baseline: Other 6-substituted quinazoline derivatives synthesized in the same study |
| Quantified Difference | Compound 5c showed the best inhibitory activity in the series, indicating the 6-substituted quinazoline scaffold is capable of single-digit nanomolar potency. |
| Conditions | In vitro kinase inhibition assay against recombinant EGFR and HER2 enzymes. |
Why This Matters
The nanomolar potency against clinically validated oncology targets supports the strategic selection of this scaffold for lead optimization and structure-activity relationship (SAR) exploration.
- [1] Ding, H., Cai, Z., Hou, L., Hu, Z., Jin, Z., Xu, D., ... & Zheng, D. (2019). Synthesis and evaluation of some novel 6-substituted quinazoline derivatives as antitumor agents. Journal of the Chemical Society of Pakistan, 41(1). View Source
